5-(6-Benzoylbenz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione 5-(6-Benzoylbenz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 58470-73-8
VCID: VC18663238
InChI: InChI=1S/C24H17N3O4/c1-26-22(29)19(23(30)27(2)24(26)31)20-16-10-6-9-14-15(11-12-17(25-20)18(14)16)21(28)13-7-4-3-5-8-13/h3-12,29H,1-2H3
SMILES:
Molecular Formula: C24H17N3O4
Molecular Weight: 411.4 g/mol

5-(6-Benzoylbenz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione

CAS No.: 58470-73-8

Cat. No.: VC18663238

Molecular Formula: C24H17N3O4

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

5-(6-Benzoylbenz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione - 58470-73-8

Specification

CAS No. 58470-73-8
Molecular Formula C24H17N3O4
Molecular Weight 411.4 g/mol
IUPAC Name 5-(6-benzoylbenzo[cd]indol-2-yl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Standard InChI InChI=1S/C24H17N3O4/c1-26-22(29)19(23(30)27(2)24(26)31)20-16-10-6-9-14-15(11-12-17(25-20)18(14)16)21(28)13-7-4-3-5-8-13/h3-12,29H,1-2H3
Standard InChI Key PJIWHFABSQBCGR-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C(=O)N(C1=O)C)C2=NC3=C4C2=CC=CC4=C(C=C3)C(=O)C5=CC=CC=C5)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates a benzoyl-substituted benz[cd]indole moiety fused to a 1,3-dimethylpyrimidine-2,4,6-trione (barbiturate) core. The benz[cd]indole system consists of a five-membered pyrrole ring fused to a naphthalene backbone, with a benzoyl group (-C(=O)C₆H₅) at the 6-position. The barbiturate segment features two methyl groups at the 1- and 3-positions and a conjugated enolizable ketone system.

Key Structural Features:

  • Benz[cd]indole System: A polycyclic aromatic framework providing rigidity and π-conjugation.

  • Benzoyl Substituent: Introduces electron-withdrawing effects, potentially influencing reactivity and photophysical properties.

  • Barbiturate Core: A pyrimidinetrione derivative known for hydrogen-bonding capacity and historical use in central nervous system depressants.

The IUPAC name, 5-(6-benzoylbenzo[cd]indol-2-yl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione, reflects these components. The SMILES string (CN1C(=C(C(=O)N(C1=O)C)C2=NC3=C4C2=CC=CC4=C(C=C3)C(=O)C5=CC=CC=C5)O) further clarifies connectivity.

Synthesis and Preparation

Reaction Pathways

Synthesis of this compound involves multi-step condensation and cyclization reactions. According to limited available data, the route likely begins with the preparation of a 6-benzoylbenz[cd]indole precursor, followed by coupling to a dimethylbarbituric acid derivative under basic or acidic conditions.

Hypothetical Synthesis Steps:

  • Benz[cd]indole Formation: Cyclization of a substituted naphthylamine with a benzoyl-containing electrophile.

  • Barbiturate Coupling: Condensation of the benz[cd]indole intermediate with 1,3-dimethylbarbituric acid via Knoevenagel or Michael addition mechanisms.

  • Purification: Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate the product.

While exact reaction conditions (temperature, solvents, catalysts) are unspecified in available sources, analogous syntheses of barbiturate-indole hybrids often employ polar aprotic solvents (e.g., DMF) and mild bases (e.g., piperidine).

Physicochemical Properties

Molecular and Spectral Characteristics

PropertyValue/Description
Molecular FormulaC₂₄H₁₇N₃O₄
Molecular Weight411.4 g/mol
CAS Registry Number58470-73-8
IUPAC Name5-(6-benzoylbenzo[cd]indol-2-yl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Topological Polar Surface Area99 Ų (estimated)
LogP (Octanol-Water)~3.2 (predicted)

The compound’s high topological polar surface area suggests limited membrane permeability, aligning with its research-exclusive designation. UV-Vis spectroscopy would likely reveal absorption in the 300–400 nm range due to extended conjugation.

Comparative Analysis with Related Derivatives

While this review focuses on the benzoyl-substituted compound, related derivatives with sulfur-based substituents (e.g., phenylthio groups) highlight structural versatility:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Feature
5-(6-Benzoylbenz[cd]indol-2-ylidene)-1,3-dimethylbarbituric acidC₂₄H₁₇N₃O₄411.4Benzoyl electron withdrawal
5-[6-(Phenylthio)benz[cd]indol-2-ylidene]-1,3-dimethylbarbituric acidC₂₃H₁₇N₃O₃S415.5Thioether linkage
5-[6,8-Bis(phenylthio)benz[cd]indol-2-ylidene]-1,3-dimethylbarbituric acidC₂₉H₂₁N₃O₃S₂523.6Dual thioether groups

The benzoyl variant’s lack of sulfur atoms may enhance stability compared to thioether-containing analogs, which are prone to oxidation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator